Journal Name:JBIC Journal of Biological Inorganic Chemistry
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1039/D3DD00034F
The solid–solid phase transition in molecular crystals is generally found by chance empirically. In this study, we constructed a machine learning framework to screen molecules that will exhibit solid–solid phase transitions in their crystalline states, based on positive-unlabeled learning. We trained classification models using the positive dataset we constructed manually and the unlabeled data extracted from the Cambridge Structural Database. The best classifier works as a suggester, and 9 substances among the suggested 113 molecules were found to exhibit solid–solid phase transitions according to the literature and experiments. The finding probability of 8.0% is much higher than the probability of phase transition in the database, suggesting the effectiveness of molecular selection by this workflow. We also found that the molecular structure is weakly related to the transition temperature by regression analysis. The findings of this study are useful for designing functional molecular crystals with solid–solid phase transitions.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-01-13 , DOI: 10.1039/D2DD00124A
For performing successful measurements within a limited experimental time, efficient use of preliminary data plays a crucial role. This work shows that a simple feedforward type neural network approach for learning preliminary experimental data can provide a quick access to simulate the experiment within the learned range. The approach is especially beneficial for physical property measurements with scanning on multiple axes, where differentiation or integration of data are required to obtain the objective quantity. Due to its simplicity, the learning process is fast enough for the users to perform learning and simulation on-the-fly by using a combination of open-source optimization techniques and deep-learning libraries. Here such an approach for augmenting the experimental data is proposed, aiming to help researchers decide the most suitable experimental conditions before performing costly experiments in reality. Furthermore, we suggest that this method can also be used from the perspective of taking advantage of reutilizing and repurposing previously published data, accelerating data-driven exploration of functional materials.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-04-05 , DOI: 10.1039/D3DD00002H
Tackling the most pressing problems for humanity, such as the climate crisis and the threat of global pandemics, requires accelerating the pace of scientific discovery. While science has traditionally relied on trial and error and even serendipity to a large extent, the last few decades have seen a surge of data-driven scientific discoveries. However, in order to truly leverage large-scale data sets and high-throughput experimental setups, machine learning methods will need to be further improved and better integrated in the scientific discovery pipeline. A key challenge for current machine learning methods in this context is the efficient exploration of very large search spaces, which requires techniques for estimating reducible (epistemic) uncertainty and generating sets of diverse and informative experiments to perform. This motivated a new probabilistic machine learning framework called GFlowNets, which can be applied in the modeling, hypotheses generation and experimental design stages of the experimental science loop. GFlowNets learn to sample from a distribution given indirectly by a reward function corresponding to an unnormalized probability, which enables sampling diverse, high-reward candidates. GFlowNets can also be used to form efficient and amortized Bayesian posterior estimators for causal models conditioned on the already acquired experimental data. Having such posterior models can then provide estimators of epistemic uncertainty and information gain that can drive an experimental design policy. Altogether, here we will argue that GFlowNets can become a valuable tool for AI-driven scientific discovery, especially in scenarios of very large candidate spaces where we have access to cheap but inaccurate measurements or too expensive but accurate measurements. This is a common setting in the context of drug and material discovery, which we use as examples throughout the paper.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-03-15 , DOI: 10.1039/D2DD00147K
Supervised machine learning (ML) models are frequently trained on large datasets of physics-based simulations with the aim of being applied to experimental data. However, ML models trained on simulated data often struggle to perform on experimental data, because there is a shift in the data caused by experimental effects that might be challenging to simulate. We introduce Exp2SimGAN, an unsupervised image-to-image ML model to match simulated and experimental data. Ideally, training Exp2SimGAN only requires a set of experimental data and a set of (not necessarily corresponding) simulated data. Once trained, it can convert a simulated dataset into one that resembles an experiment, and vice versa. We trained Exp2SimGAN on simulated resolution convolved and unconvolved INS spectra. Consequently, Exp2SimGAN can perform a resolution convolution and deconvolution of simulated two- and three-dimensional INS spectra. We demonstrate that this is sufficient for Exp2SimGAN to match simulated and experimental INS data, enabling the analysis of experimental INS data using supervised ML, which was previously not possible. Finally, we provide a domain of application measure for Exp2SimGAN, allowing us to assess the likelihood that Exp2SimGAN will be successful on a specific dataset. Exp2SimGAN is a step towards the analysis of experimental data using supervised ML models trained on physics-based simulations.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-01-26 , DOI: 10.1039/D2DD00087C
In this work, we investigate the question: do code-generating large language models know chemistry? Our results indicate, mostly yes. To evaluate this, we introduce an expandable framework for evaluating chemistry knowledge in these models, through prompting models to solve chemistry problems posed as coding tasks. To do so, we produce a benchmark set of problems, and evaluate these models based on correctness of code by automated testing and evaluation by experts. We find that recent LLMs are able to write correct code across a variety of topics in chemistry and their accuracy can be increased by 30 percentage points via prompt engineering strategies, like putting copyright notices at the top of files. Our dataset and evaluation tools are open source which can be contributed to or built upon by future researchers, and will serve as a community resource for evaluating the performance of new models as they emerge. We also describe some good practices for employing LLMs in chemistry. The general success of these models demonstrates that their impact on chemistry teaching and research is poised to be enormous.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-05-12 , DOI: 10.1039/D3DD00040K
Ionic liquids (ILs) could find use in almost every chemical process due to their wide spectrum of unique properties. The crux of the matter lies in whether a task-specific IL selection from enormous chemical space can be achieved by property prediction, for which limited labeled data represents a major obstacle. Here, we propose a one-stop ILTransR (IL transfer learning of representations) that employs large-scale unlabeled data for generalizing IL property prediction from limited labeled data. By first pre-training on ∼10 million IL-like molecules, IL representations are derived from the encoder state of a transformer model. Employing the pre-trained IL representations, convolutional neural network (CNN) models for IL property prediction are trained and tested on eleven datasets of different IL properties. The obtained ILTransR presents superior performance as opposed to state-of-the-art models in all benchmarks. The application of ILTransR is exemplified by extensive screening of CO2 absorbent from a huge database of 8 333 096 synthetically-feasible ILs.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-01-27 , DOI: 10.1039/D2DD00098A
Data driven generative deep learning models have recently emerged as one of the most promising approaches for new materials discovery. While generator models can generate millions of candidates, it is critical to train fast and accurate machine learning models to filter out stable, synthesizable materials with the desired properties. However, such efforts to build supervised regression or classification screening models have been severely hindered by the lack of unstable or unsynthesizable samples, which usually are not collected and deposited in materials databases such as ICSD and Materials Project (MP). At the same time, there is a significant amount of unlabelled data available in these databases. Here we propose a semi-supervised deep neural network (TSDNN) model for high-performance formation energy and synthesizability prediction, which is achieved via its unique teacher-student dual network architecture and its effective exploitation of the large amount of unlabeled data. For formation energy based stability screening, our semi-supervised classifier achieves an absolute 10.3% accuracy improvement compared to the baseline CGCNN regression model. For synthesizability prediction, our model significantly increases the baseline PU learning's true positive rate from 87.9% to 92.9% using 1/49 model parameters. To further prove the effectiveness of our models, we combined our TSDNN-energy and TSDNN-synthesizability models with our CubicGAN generator to discover novel stable cubic structures. Out of the 1000 recommended candidate samples by our models, 512 of them have negative formation energies as validated by our DFT formation energy calculations. Our experimental results show that our semi-supervised deep neural networks can significantly improve the screening accuracy in large-scale generative materials design. Our source code can be accessed at https://git/hub.com/usccolumbia/tsdnn.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-02-13 , DOI: 10.1039/D2DD00123C
The powder flowability of active pharmaceutical ingredients and excipients is a key parameter in the manufacturing of solid dosage forms used to inform the choice of tabletting methods. Direct compression is the favoured tabletting method; however, it is only suitable for materials that do not show cohesive behaviour. For materials that are cohesive, processing methods before tabletting, such as granulation, are required. Flowability measurements require large quantities of materials, significant time and human investments and repeat testing due to a lack of reproducible results when taking experimental measurements. This process is particularly challenging during the early-stage development of a new formulation when the amount of material is limited. To overcome these challenges, we present the use of deep learning methods to predict powder flow from images of pharmaceutical materials. We achieve 98.9% validation accuracy using images which by eye are impossible to extract meaningful particle or flowability information from. Using this approach, the need for experimental powder flow characterization is reduced as our models rely on images which are routinely captured as part of the powder size and shape characterization process. Using the imaging method recorded in this work, images can be captured with only 500 mg of material in just 1 hour. This completely removes the additional 30 g of material and extra measurement time needed to carry out repeat testing for traditional flowability measurements. This data-driven approach can be better applied to early-stage drug development which is by nature a highly iterative process. By reducing the material demand and measurement times, new pharmaceutical products can be developed faster with less material, reducing the costs, limiting material waste and hence resulting in a more efficient, sustainable manufacturing process. This work aims to improve decision-making for manufacturing route selection, achieving the key goal for digital design of being able to better predict properties while minimizing the amount of material required and time to inform process selection during early-stage development.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-03-31 , DOI: 10.1039/D2DD00106C
Understanding powder flow in the pharmaceutical industry facilitates the development of robust production routes and effective manufacturing processes. In pharmaceutical manufacturing, machine learning (ML) models have the potential to enable rapid decision-making and minimise the time and material required to develop robust processes. This work focused on using ML models to predict the powder flow behaviour for routine, widely available pharmaceutical materials. A library of 112 pharmaceutical powders comprising a range of particle size and shape distributions, bulk densities, and flow function coefficients was developed. ML models to predict flow properties were trained on the physical properties of the pharmaceutical powders (size, shape, and bulk density) and assessed. The data were sampled using 10-fold cross-validation to evaluate the performance of the models with additional experimental data used to validate the model performance with the best performing models achieving a performance of over 80%. Important variables were analysed using SHAP values and found to include particle size distribution D10, D50, and aspect ratio D10. The very promising results presented here could pave the way toward a rapid digital screening tool that can reduce pharmaceutical manufacturing costs.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-02-16 , DOI: 10.1039/D2DD00110A
Over the past four years, several research groups demonstrated the combination of domain-specific language representation with recent NLP architectures to accelerate innovation in a wide range of scientific fields. Chemistry is a great example. Among the various chemical challenges addressed with language models, retrosynthesis demonstrates some of the most distinctive successes and limitations. Single-step retrosynthesis, the task of identifying reactions able to decompose a complex molecule into simpler structures, can be cast as a translation problem, in which a text-based representation of the target molecule is converted into a sequence of possible precursors. A common issue is a lack of diversity in the proposed disconnection strategies. The suggested precursors typically fall in the same reaction family, which limits the exploration of the chemical space. We present a retrosynthesis Transformer model that increases the diversity of the predictions by prepending a classification token to the language representation of the target molecule. At inference, the use of these prompt tokens allows us to steer the model towards different kinds of disconnection strategies. We show that the diversity of the predictions improves consistently, which enables recursive synthesis tools to circumvent dead ends and consequently, suggests synthesis pathways for more complex molecules.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |